molecular formula C14H18N2O3S B4201808 1-METHYL-5-(PIPERIDINOSULFONYL)-1,3-DIHYDRO-2H-INDOL-2-ONE

1-METHYL-5-(PIPERIDINOSULFONYL)-1,3-DIHYDRO-2H-INDOL-2-ONE

Cat. No.: B4201808
M. Wt: 294.37 g/mol
InChI Key: HZTRQQHSYNSIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-(1-piperidinylsulfonyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that play a significant role in various biological processes and are often found in natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a piperidine ring attached to a sulfonyl group, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

The synthesis of 1-METHYL-5-(PIPERIDINOSULFONYL)-1,3-DIHYDRO-2H-INDOL-2-ONE involves several steps, typically starting with the formation of the indole core. One common synthetic route includes the reaction of an appropriate indole derivative with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group. The piperidine ring is then attached through a nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-Methyl-5-(1-piperidinylsulfonyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-5-(1-piperidinylsulfonyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-METHYL-5-(PIPERIDINOSULFONYL)-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact pathways involved depend on the specific biological context and the target proteins.

Comparison with Similar Compounds

1-Methyl-5-(1-piperidinylsulfonyl)-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:

These compounds share structural similarities but differ in their functional groups and biological activities. The unique combination of the piperidine ring and sulfonyl group in 1-METHYL-5-(PIPERIDINOSULFONYL)-1,3-DIHYDRO-2H-INDOL-2-ONE distinguishes it from other indole derivatives, potentially offering unique biological and chemical properties.

Properties

IUPAC Name

1-methyl-5-piperidin-1-ylsulfonyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-15-13-6-5-12(9-11(13)10-14(15)17)20(18,19)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTRQQHSYNSIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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